molecular formula C12H10N2O3S B4183781 5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide

5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide

Cat. No.: B4183781
M. Wt: 262.29 g/mol
InChI Key: XGEBWCHNAZADCZ-UHFFFAOYSA-N
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Description

5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide, also known as MNPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPTC is a thiophene derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide and similar compounds are utilized in the synthesis of various heterocyclic compounds. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates, which react with secondary amines to form thioamides. These are further cyclized to produce nonaromatic 1,1-dialkylindolium-2-thiolates (Androsov, 2008).

Conformational Polymorphism Studies

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound structurally similar to this compound, exhibits conformational polymorphism. This property was studied through crystallization, leading to different crystal colors (red, orange, and yellow), which differ in molecular packing and conformation (Yu et al., 2000).

Antidiabetic and Antimicrobial Potential

Compounds related to this compound have been evaluated for their antidiabetic and antimicrobial potential. For example, N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant inhibitory effects against α-glucosidase and α-amylase enzymes, along with antimicrobial potential against various bacteria and fungi (Thakal et al., 2020).

Electronic and Spectroscopic Properties

Studies on compounds similar to this compound focus on their electronic and spectroscopic properties. For instance, derivatives like 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole have been synthesized and characterized for their potential in electrochromic devices. These compounds exhibit transitions and electronic band gaps significant for material science applications (Variş et al., 2006).

Solid-State NMR Studies

The molecular structure of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound related to this compound, was analyzed using solid-state NMR (SSNMR) and molecular modeling. This research offers insights into how minor changes in molecular conformation can significantly impact the associated NMR spectra, providing valuable information for the study of molecular structures in materials science (Smith et al., 2006).

Radiosensitization and Cytotoxicity Studies

2- and 3-nitrothiophene-5-carboxamides, structurally similar to this compound, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies are crucial in the development of new therapeutic agents for cancer treatment (Threadgill et al., 1991).

Development of New Pharmaceutical Solids

The study of polymorphic forms of compounds structurally related to this compound is crucial for understanding the development of new pharmaceutical solids. These studies involve the analysis of molecular structure and its impact on the physical properties of the material (Yu et al., 2000).

Properties

IUPAC Name

5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8-2-7-11(18-8)12(15)13-9-3-5-10(6-4-9)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEBWCHNAZADCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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